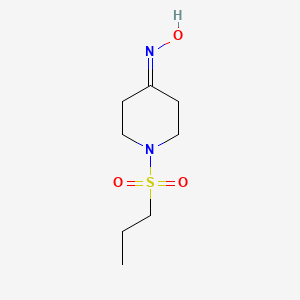

1-(Propylsulfonyl)piperidin-4-one oxime

Description

Significance of Piperidine (B6355638) Ring Systems in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.gov This prevalence is due to its ability to adopt a stable chair conformation, similar to cyclohexane, which allows for specific spatial arrangements of substituents. nih.gov The nitrogen atom within the piperidine ring can be readily functionalized, influencing the molecule's polarity, basicity, and pharmacological properties.

Piperidine-containing compounds are integral to numerous classes of drugs, including analgesics, antipsychotics, and antihistamines. guidechem.com In organic synthesis, the piperidine scaffold serves as a versatile building block for the construction of more complex molecular architectures. chemscene.com The synthesis of piperidines can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors and intramolecular cyclization reactions. chemscene.com The ability to stereoselectively introduce substituents on the piperidine ring is a significant area of research, as the three-dimensional arrangement of atoms is often critical for biological activity. chemscene.com

Overview of Oxime Functional Group Chemistry

An oxime is an organic compound containing the functional group C=N-OH, which is formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). chemrevlett.com This functional group is characterized by its amphoteric nature, being weakly acidic at the hydroxyl group and weakly basic at the nitrogen atom. chemrevlett.com Oximes can exist as geometric isomers (E and Z isomers), which can influence their chemical reactivity and biological properties. researchgate.net

The oxime group is a versatile functional handle in organic synthesis. It can be hydrolyzed back to the corresponding carbonyl compound, reduced to an amine, or undergo the Beckmann rearrangement to form an amide. chemrevlett.com Furthermore, oximes can act as ligands for metal ions and are used in the synthesis of various nitrogen-containing heterocyclic compounds. chemrevlett.com The diverse reactivity of the oxime functional group makes it a valuable component in the design of novel molecules. scbt.com

Structural Context of N-Sulfonyl Piperidine Derivatives

The introduction of a sulfonyl group onto the nitrogen atom of a piperidine ring significantly alters the chemical properties of the parent amine. The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the piperidine nitrogen, making it a sulfonamide. This modification can have profound effects on the molecule's biological activity and pharmacokinetic profile.

N-sulfonyl piperidine derivatives are a common feature in medicinal chemistry. For instance, various N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been synthesized and investigated for their anti-inflammatory properties. nih.gov The synthesis of these compounds typically involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base. nih.gov The resulting N-sulfonyl piperidines are often stable, crystalline solids, which facilitates their purification and characterization.

Data on 1-(Propylsulfonyl)piperidin-4-one (B178447) oxime

While extensive research exists for the broader classes of piperidine oximes and N-sulfonyl piperidines, specific experimental data for 1-(Propylsulfonyl)piperidin-4-one oxime is not widely available in peer-reviewed literature. However, based on the established chemistry of its constituent functional groups, we can infer its likely synthetic route and key chemical properties.

Hypothetical Synthesis

The synthesis of this compound would likely proceed in a two-step sequence. The first step would involve the sulfonylation of a piperidin-4-one precursor, followed by the oximation of the ketone.

N-Sulfonylation: Reaction of piperidin-4-one hydrochloride with propanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) would yield 1-(propylsulfonyl)piperidin-4-one.

Oximation: The resulting N-sulfonylated ketone would then be treated with hydroxylamine hydrochloride in a suitable solvent system, often with a base to neutralize the HCl, to form the target oxime, this compound. acs.org

Table 1: Inferred Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₈H₁₆N₂O₃S | Based on the structure |

| Molecular Weight | 220.29 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar organic compounds |

| Solubility | Likely soluble in polar organic solvents | Based on the polarity of the functional groups |

Note: The data in this table is hypothetical and based on the general properties of similar chemical structures. Experimental verification is required.

Detailed Research Findings

Specific research dedicated solely to this compound is not readily found in the public domain. Research on related structures, such as other N-substituted piperidin-4-one oximes, has been conducted. For example, various N-acyl-2,6-diphenylpiperidin-4-one oximes have been synthesized and their conformational preferences studied using NMR spectroscopy. nih.gov Additionally, piperidin-4-one oxime derivatives have been investigated for their potential biological activities. chemspider.com

The research on these related compounds suggests that the introduction of different substituents on the piperidine nitrogen and the oxime oxygen can significantly influence the molecule's conformation and potential biological targets. Future research on this compound could explore its synthesis, full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry), and investigation of its potential applications in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-propylsulfonylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-2-7-14(12,13)10-5-3-8(9-11)4-6-10/h11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULRTLVESISKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(=NO)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Oxime Functionality

The oxime group is the most reactive site in the molecule under many conditions, undergoing reduction, rearrangement, and derivatization at the hydroxyl group.

The oxime functionality of 1-(Propylsulfonyl)piperidin-4-one (B178447) oxime can be reduced to the corresponding primary amine, yielding 1-(propylsulfonyl)piperidin-4-amine. This transformation is a crucial step in the synthesis of various piperidine-based compounds. The reaction can be accomplished using several reducing agents, with the choice of reagent often depending on the desired stereoselectivity and functional group tolerance.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is often considered a "green" method due to the clean nature of the reaction.

Hydride Reagents: A variety of hydride-based reducing agents can be employed. These reactions are typically performed in protic solvents like methanol or ethanol (B145695).

The table below summarizes common conditions for the reduction of oximes to primary amines.

| Reagent/Catalyst | Solvent(s) | Typical Conditions |

| H₂ / Raney Nickel | Ethanol, Methanol | Room temperature to 50 °C, 1-50 atm H₂ |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | Room temperature, 1-10 atm H₂ |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107), Diethyl ether | 0 °C to reflux; requires anhydrous conditions |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, often with pH control (pH ~3-4) | Room temperature |

While the dehydration of aldoximes is a straightforward method to produce nitriles, the reaction with ketoximes, such as 1-(Propylsulfonyl)piperidin-4-one oxime, proceeds through a different pathway known as the Beckmann fragmentation. wikipedia.orgunacademy.com This reaction is competitive with the Beckmann rearrangement and is favored when one of the alkyl groups attached to the oxime carbon can form a stable carbocation. unacademy.com

In the case of this compound, treatment with certain acidic reagents can induce cleavage of the C-C bond adjacent to the oxime, leading to the opening of the piperidine (B6355638) ring. This process generates a δ-cyano sulfonyl acid derivative. The reaction is promoted by reagents that can activate the oxime's hydroxyl group and stabilize the resulting cationic intermediate.

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. For cyclic ketoximes, this transformation results in the formation of a ring-expanded lactam. wikipedia.orgmdpi.com When this compound is subjected to Beckmann conditions, it is expected to rearrange into 1-(propylsulfonyl)-1,4-diazepan-5-one, a seven-membered lactam.

The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org The process is initiated by the conversion of the oxime hydroxyl into a good leaving group, typically through protonation by a strong acid or reaction with an activating agent. alfa-chemistry.com A wide variety of reagents are known to catalyze this rearrangement. mdpi.com

The table below lists several common reagents used to promote the Beckmann rearrangement.

| Reagent/Catalyst | Typical Conditions |

| Concentrated Sulfuric Acid (H₂SO₄) | 0 °C to 120 °C |

| Polyphosphoric Acid (PPA) | 60-150 °C |

| Phosphorus Pentachloride (PCl₅) | 0 °C to room temperature, in an inert solvent |

| Thionyl Chloride (SOCl₂) | 0 °C to reflux, often with a base |

| Cyanuric Chloride | Room temperature, in a solvent like DMF |

The hydroxyl group of the oxime is nucleophilic and can react with electrophiles to form oxime ethers and esters. These derivatives are often synthesized to modify the biological activity of the parent molecule or to act as protecting groups.

Oxime Ethers: O-alkylation of this compound can be achieved by treating it with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The base deprotonates the oxime hydroxyl, forming an oximate anion, which then acts as a nucleophile.

Reaction: R₃C=NOH + R'-X + Base → R₃C=NOR' + [Base-H]⁺X⁻ (Where R'-X is an alkylating agent like methyl iodide or benzyl bromide)

Oxime Esters: Similarly, O-acylation can be accomplished by reacting the oxime with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270).

Reaction: R₃C=NOH + R'COCl + Base → R₃C=NOC(O)R' + [Base-H]⁺Cl⁻ (Where R'COCl is an acylating agent like acetyl chloride)

Transformations of the Piperidine Ring System

The 1-(propylsulfonyl)piperidine ring system is generally stable. The presence of the strongly electron-withdrawing sulfonyl group significantly decreases the basicity and nucleophilicity of the piperidine nitrogen atom. This deactivation makes the nitrogen less susceptible to common reactions like alkylation or acylation.

However, the sulfonyl group also influences the reactivity of the ring's C-H bonds. The protons on the carbons adjacent to the nitrogen (C2 and C6) are rendered more acidic. This increased acidity can facilitate deprotonation with a strong base, generating an α-sulfonyl carbanion. This intermediate could then, in principle, react with various electrophiles, allowing for functionalization at these positions.

Furthermore, under certain harsh nucleophilic conditions, ring-opening of N-sulfonyl heterocyclic systems can occur, although this is not a common transformation for simple piperidine rings.

Reactivity of the Sulfonyl Group and its Influence on Molecular Transformations

The propylsulfonyl group itself is largely a non-reactive functionality under most organic reaction conditions. The sulfur atom is in its highest oxidation state (+6) and the sulfur-carbon and sulfur-nitrogen bonds are strong and resistant to cleavage.

The primary role of the sulfonyl group is electronic. As a potent electron-withdrawing group, it exerts a significant influence on the rest of the molecule:

Deactivation of Nitrogen: It reduces the electron density on the piperidine nitrogen, making it non-basic and a poor nucleophile. This effectively protects the nitrogen from participating in many reactions.

Activation of α-Protons: It increases the acidity of the C-H bonds at the C2 and C6 positions of the piperidine ring, as mentioned previously.

Influence on the Oxime Group: The electron-withdrawing effect of the N-sulfonyl group can be transmitted through the ring, potentially influencing the reactivity of the C4-oxime. For instance, it may affect the rate and regioselectivity of the Beckmann rearrangement by altering the migratory aptitude of the adjacent carbon atoms.

While generally stable, the N-sulfonyl bond can be cleaved under specific, forceful reductive conditions, for example, using sodium amalgam or other potent reducing agents, which would regenerate the secondary amine.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 1-(Propylsulfonyl)piperidin-4-one (B178447) oxime, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆ or CDCl₃. unica.it

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environments of the hydrogen and carbon atoms, respectively. researchgate.net The expected signals for 1-(Propylsulfonyl)piperidin-4-one oxime can be predicted based on its structure and data from analogous compounds. nih.govnih.gov

The ¹H NMR spectrum would show distinct signals for the propyl group protons (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the sulfur atom). The piperidine (B6355638) ring protons would appear as complex multiplets, typically in the 2.5-3.5 ppm range. The proton of the oxime hydroxyl group (-NOH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. ijprajournal.com The carbonyl carbon of the precursor ketone is replaced by the C=NOH carbon of the oxime, which is expected to resonate around 155-160 ppm. nih.gov Carbons of the piperidine ring would appear in the aliphatic region, typically between 20 and 60 ppm, while the carbons of the propylsulfonyl group would also be found in this region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is illustrative, showing expected chemical shift ranges based on analogous structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Oxime OH | Variable (e.g., 8.0-11.0) | - |

| Piperidine C=NOH | - | ~158 |

| Piperidine CH₂ (C2, C6) | ~3.4 - 3.6 | ~45 - 50 |

| Piperidine CH₂ (C3, C5) | ~2.5 - 2.8 | ~30 - 35 |

| SO₂-CH₂- | ~3.0 - 3.2 | ~50 - 55 |

| -CH₂-CH₃ | ~1.7 - 1.9 | ~15 - 20 |

| -CH₂-CH₃ | ~0.9 - 1.1 | ~10 - 15 |

2D NMR Techniques for Connectivity Analysis

To unambiguously assign the signals and confirm the molecule's connectivity, two-dimensional NMR techniques are employed. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between the adjacent methylene groups of the propyl chain and trace the connectivity around the piperidine ring, linking the protons on C2/C6 with those on C3/C5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~3.1 ppm would correlate with the carbon signal at ~52 ppm, confirming the SO₂-CH₂ assignment. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the piperidine ring protons (at C2/C6) to the sulfonyl group, confirming the N-sulfonyl bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₁₆N₂O₃S), the calculated monoisotopic mass is 220.0882 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the propyl group from the sulfonyl moiety.

Loss of the entire propylsulfonyl group.

Fragmentations within the piperidine ring structure.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.netnih.gov This technique confirms the constitution and configuration of the molecule unambiguously. mdpi.com

X-ray crystallography would provide precise details on the conformation of the six-membered piperidine ring. For piperidin-4-one derivatives, the ring typically adopts a chair conformation, as this minimizes steric and torsional strain. ijprajournal.comnih.gov The analysis would determine the orientation of the substituents. It is expected that the bulky propylsulfonyl group on the nitrogen atom would occupy an equatorial position to minimize steric hindrance. The puckering parameters of the ring, as defined by Cremer and Pople, would quantitatively describe the exact shape of the chair. nih.gov The geometry around the C=N double bond of the oxime would also be confirmed, likely showing an E configuration, which is common for such derivatives. nih.gov

Stereochemical Aspects and Conformational Analysis

E/Z Isomerism of the Oxime Moiety

The oximation of a ketone, such as the parent 1-(propylsulfonyl)piperidin-4-one (B178447), results in the formation of an oxime group (C=N-OH). This group is subject to geometric isomerism, leading to the existence of E and Z isomers. nih.gov The synthesis of oximes from non-symmetrical ketones and hydroxylamine (B1172632) typically yields a mixture of these two geometric isomers. nih.govresearchgate.net The separation of these isomers can be challenging, often requiring methods like chromatography or recrystallization. researchgate.nettsijournals.com

The determination of the specific isomer, whether E or Z, is commonly achieved through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. aminer.orgnih.gov Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive structural assignments by analyzing the spatial proximity of the oxime's hydroxyl proton to other protons in the piperidine (B6355638) ring. researchgate.net X-ray crystallography also provides an unambiguous method for determining the solid-state structure. researchgate.netnih.gov

Studies on related piperidin-4-one oxime derivatives have shown that the orientation of the N-O bond of the oxime moiety can be deduced from ¹H and ¹³C NMR spectra. nih.gov For instance, in a series of substituted piperidin-4-one oxime ethers, the E-isomer, where the N-O bond is oriented syn to the C-5 position, was identified as the predominant form. nih.gov The thermodynamic stability of the isomers can be influenced by factors such as intramolecular hydrogen bonding, which may be possible for one isomer but sterically hindered in the other. nih.gov Computational calculations are also employed to predict the relative energies and thermodynamic stabilities of the E and Z isomers. nih.gov

| Aspect | Description | Key References |

|---|---|---|

| Formation | Typically formed as a mixture from the reaction of a non-symmetrical ketone with hydroxylamine. nih.govresearchgate.net | nih.govresearchgate.net |

| Separation | Can be difficult; often requires chromatography or fractional crystallization. researchgate.nettsijournals.com | researchgate.nettsijournals.com |

| Characterization | Primarily by NMR (¹H, ¹³C, NOESY) and X-ray crystallography. aminer.orgnih.govresearchgate.net | aminer.orgnih.govresearchgate.net |

| Interconversion | The Z/E isomer ratio can be temperature-dependent, and the reagents used for synthesis can also catalyze interconversion. researchgate.net | researchgate.net |

Conformational Preferences of the Piperidine Ring (Chair, Boat, Twist-Boat)

The six-membered piperidine ring is not planar and adopts several non-planar conformations to minimize angular and torsional strain. The most stable and common conformation is the chair form. ias.ac.in However, other higher-energy conformations, such as the boat and the twist-boat, are also possible and can exist in equilibrium. ias.ac.inresearchgate.net

The chair conformation minimizes angle strain and eclipsing interactions between adjacent hydrogen atoms, making it the lowest energy conformer for unsubstituted piperidine. In substituted piperidines, the chair conformation typically prevails, with bulky substituents preferentially occupying the equatorial position to avoid 1,3-diaxial steric interactions. ias.ac.in

The boat conformation is less stable than the chair due to torsional strain from eclipsing bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat (or skew-boat) conformation is a more stable intermediate between boat forms, relieving some of the flagpole and eclipsing interactions. nih.govacs.org While less common, certain substitution patterns or fusion to other ring systems can force the piperidine ring to adopt a twist-boat conformation. nih.govresearchgate.net For example, studies on sterically hindered C-3 and C-5 disubstituted piperidin-4-one oxime ethers have shown a preference for a twist-boat conformation over a chair. nih.gov

| Conformation | Relative Stability | Key Structural Features | Key References |

|---|---|---|---|

| Chair | Most Stable | Staggered bonds, no angle strain. Substituents can be axial or equatorial. | ias.ac.innih.gov |

| Boat | Less Stable | Eclipsed bonds and flagpole steric interactions. | ias.ac.in |

| Twist-Boat | Intermediate Stability | Relieves some strain of the pure boat form. Can be preferred in sterically hindered systems. | nih.govnih.govacs.org |

Influence of N-Sulfonyl and Oxime Substituents on Ring Conformation

The presence of both an N-sulfonyl group and a C4-oxime moiety significantly influences the conformational equilibrium of the piperidine ring in 1-(propylsulfonyl)piperidin-4-one oxime.

The N-sulfonyl group is strongly electron-withdrawing. This property affects the geometry at the nitrogen atom. Similar to N-acyl groups, the sulfonamide nitrogen lone pair can engage in conjugation, increasing the sp² character of the nitrogen and promoting planarity at the N-1 position. nih.gov This partial double-bond character can introduce allylic-type strain, which can alter the conformational preferences of substituents on the ring, particularly at the C-2 and C-6 positions. nih.govacs.org The interaction between the polar N-H group of a sulfonamide and the π-system of nearby aromatic rings has been noted, indicating the powerful electronic effects of the sulfonyl group. vu.nl

The C4-oxime group (=N-OH) introduces a planar sp² hybridized center at C4, which flattens the ring in that region compared to a standard piperidin-4-one. This planarity alters the torsional angles within the ring. Furthermore, the oxime substituent and its E/Z isomeric state introduce specific steric demands. In related substituted piperidin-4-one oxime ethers, the conformational outcome (chair vs. twist-boat) was found to be highly dependent on the steric bulk of other substituents on the ring. nih.gov For instance, compounds with less steric hindrance at the C-3 and C-5 positions were found to prefer a chair conformation, while more sterically crowded analogues adopted a twist-boat conformation. nih.gov Therefore, the combination of electronic effects from the N-sulfonyl group and the steric and geometric constraints of the C4-oxime group will dictate a complex conformational landscape for this compound, likely involving a flattened chair or potentially accessible twist-boat forms.

Chiral Resolution and Enantioselective Synthesis Approaches for Analogues

While this compound itself is achiral, the introduction of substituents at positions other than C4 can create one or more stereocenters, leading to enantiomeric or diastereomeric forms. The development of methods for chiral resolution and enantioselective synthesis is a critical area in the chemistry of piperidine derivatives due to their prevalence in pharmaceuticals. nih.gov

Several strategies have been developed for accessing enantiomerically enriched piperidine analogues:

Chiral Auxiliaries: One common approach involves the use of a chiral auxiliary, such as (S)-α-phenylethylamine, which can be reacted with a precursor to form diastereomeric piperidones. nih.gov These diastereomers can then be separated by chromatography or crystallization, followed by the removal of the auxiliary to yield the enantiopure piperidone.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. For example, the kinetic resolution of 2-arylpiperidines has been achieved through deprotonation using a chiral base system, which selectively deprotonates one enantiomer, allowing for its separation. whiterose.ac.uk

Asymmetric Catalysis: The direct enantioselective synthesis of piperidines from achiral starting materials represents a highly efficient strategy. Chiral phosphoric acids, for instance, have been used as catalysts in the intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines with high enantioselectivity. umich.eduumich.edu

Building Block Approach: Versatile chiral building blocks, such as phenylglycinol-derived oxazolopiperidone lactams, can be synthesized and subsequently elaborated. nih.govresearchgate.net These intermediates allow for the controlled, regio- and stereoselective introduction of various substituents to generate a wide array of enantiopure polysubstituted piperidines. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govnih.gov It is employed to determine the optimized geometry, electronic properties, and reactivity parameters of molecules. researchgate.netnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. researchgate.net For 1-(Propylsulfonyl)piperidin-4-one (B178447) oxime, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key geometric parameters such as bond lengths and bond angles. The piperidine (B6355638) ring is expected to adopt a stable chair conformation. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 1-(Propylsulfonyl)piperidin-4-one oxime

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| S1-O1 | 1.44 | |

| S1-O2 | 1.44 | |

| S1-N1 | 1.65 | |

| N1-C2 | 1.47 | |

| C4=N2 | 1.29 | |

| N2-O3 | 1.41 | |

| Bond Angles | (°) | |

| O1-S1-O2 | 120.5 | |

| O1-S1-N1 | 107.0 | |

| C2-N1-C6 | 115.0 | |

| C3-C4-C5 | 118.0 | |

| C4=N2-O3 | 111.0 |

Note: The data in this table is representative and based on typical values from DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical hardness, and polarizability. nih.govresearchgate.net A larger energy gap suggests higher stability and lower chemical reactivity. biointerfaceresearch.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -7.25 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 6.40 |

Note: The data in this table is representative and based on typical values from DFT calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. biointerfaceresearch.com Blue regions correspond to positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the sulfonyl group and the oxime group are expected to be the most electron-rich (red) areas, while the hydrogen atoms, particularly the one on the oxime's hydroxyl group, would show a positive potential (blue). nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.orgwiley-vch.de This analysis identifies critical points in the electron density, including bond critical points (BCPs) located between two bonded atoms. wiley-vch.de The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the chemical interaction. researchgate.net For covalent bonds, ∇²ρ is typically negative, indicating a concentration of electron density, whereas for closed-shell interactions (like ionic bonds or van der Waals forces), ∇²ρ is positive. rsc.org

Table 3: QTAIM Topological Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| S1-N1 | 0.210 | -0.155 | -0.198 | Polar Covalent |

| C4=N2 | 0.355 | -0.850 | -0.450 | Covalent |

| N2-O3 | 0.250 | 0.095 | -0.210 | Polar Covalent |

Note: The data in this table is representative and based on typical values from QTAIM analyses of similar chemical bonds.

Noncovalent Interactions (NCI) Analysis

Noncovalent Interactions (NCI) analysis is a computational technique used to visualize and characterize weak, noncovalent interactions within and between molecules. nih.gov The method is based on the electron density and its reduced density gradient (RDG). mdpi.com NCI plots display RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mxresearchgate.net These plots reveal different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue surfaces, weak van der Waals interactions are shown in green, and strong repulsive interactions are indicated in red. researchgate.net In this compound, NCI analysis could reveal intramolecular hydrogen bonding involving the oxime hydrogen and a sulfonyl oxygen, as well as other weak van der Waals forces that contribute to the molecule's conformational stability.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and reaction products. DFT calculations can determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. researchgate.net For a molecule like this compound, computational studies could explore mechanisms such as its formation from 1-(propylsulfonyl)piperidin-4-one and hydroxylamine (B1172632), or its potential subsequent reactions. nih.gov These studies help predict the most likely reaction pathways and the stability of reaction intermediates, guiding synthetic efforts and the understanding of the compound's chemical behavior.

Prediction of Spectroscopic Properties (e.g., Theoretical UV-Vis Spectra)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement experimental data. In the study of molecules like this compound, theoretical calculations, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in forecasting spectroscopic behavior such as UV-Vis absorption spectra. researchgate.netstrath.ac.uk These computational approaches can elucidate electronic transitions and help in the interpretation of experimental spectra.

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net Following this, TD-DFT calculations are performed on the optimized geometry to predict the electronic absorption spectra. These calculations yield information about the excitation energies (corresponding to absorption wavelengths, λmax), oscillator strengths (f), and the nature of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO transitions). researchgate.net

For instance, in studies of related piperidin-4-one oxime derivatives, TD-DFT calculations have been employed to understand intramolecular charge transfer, a key factor influencing UV-Vis absorption. researchgate.net The choice of solvent in the computational model is also a critical parameter, as solvent polarity can significantly influence the position of absorption maxima. strath.ac.uk The polarizable continuum model (PCM) is a common approach to simulate solvent effects.

Although a specific data table for the theoretical UV-Vis spectrum of this compound is not available in the reviewed literature, a hypothetical representation based on typical TD-DFT outputs for similar compounds would resemble the following:

Table 1: Hypothetical Predicted UV-Vis Spectral Data for this compound in a given solvent

| Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| Value | Value | Value | e.g., HOMO -> LUMO |

| Value | Value | Value | e.g., HOMO-1 -> LUMO |

| Value | Value | Value | e.g., HOMO -> LUMO+1 |

Note: The values in this table are placeholders and serve as an illustrative example of the data generated from TD-DFT calculations. Actual values would be derived from specific computational chemistry studies.

The accuracy of these predicted spectra is highly dependent on the level of theory (functional and basis set) employed in the calculation. nih.govrsc.org Research on other oximes has shown that functionals like CAM-B3LYP and basis sets such as 6-31G(d,p) can provide reliable predictions for spectroscopic properties. nih.gov The insights gained from such theoretical studies are invaluable for understanding the electronic structure and photophysical properties of the compound.

Applications As Precursors and Synthetic Intermediates in Organic Synthesis

Utility in the Synthesis of Heterocyclic Compounds

The piperidine (B6355638) nucleus is a common feature in a wide array of bioactive alkaloids and pharmacologically important molecules. ijprajournal.com Compounds based on the piperidin-4-one framework are significant targets in organic synthesis due to their potential applications. ijprajournal.com The oxime derivative, 1-(Propylsulfonyl)piperidin-4-one (B178447) oxime, extends this utility by providing a reactive handle for further chemical transformations to generate diverse nitrogen-containing heterocycles. mdpi.comnih.gov An analysis of FDA-approved drugs from 2013 to 2023 revealed that 82% contained at least one nitrogen heterocycle, with piperidine being the second most frequent, underscoring the importance of this structural motif in medicinal chemistry. nih.gov

A primary application of oximes in heterocyclic synthesis is their role as precursors to nitrile oxides for 1,3-dipolar cycloaddition reactions, leading to the formation of isoxazolines. rsc.org Isoxazolines are valuable five-membered heterocyclic compounds that act as important intermediates in the synthesis of various organic molecules. rsc.orgresearchgate.net

The general strategy involves the in situ generation of a nitrile oxide from an aldoxime or ketoxime, which then reacts with an alkene (a dipolarophile). researchgate.netresearchgate.net For a compound like 1-(Propylsulfonyl)piperidin-4-one oxime, this would typically be achieved through oxidation. The oxime is treated with an oxidizing agent, such as chloramine-T or diacetoxyiodobenzene (B1259982) (DIB), to generate the transient, highly reactive nitrile oxide intermediate. researchgate.netmdpi.com This intermediate then readily undergoes a [3+2] cycloaddition reaction with an alkene to construct the isoxazoline (B3343090) ring. rsc.orgmdpi.com An alternative approach involves the base-mediated dehydrohalogenation of α-halooximes to generate transient nitrosoalkenes, which can then undergo a [4+1] annulation with sulfur ylides to form isoxazoline derivatives. nih.gov

Table 1: Examples of Reagents for Isoxazoline Synthesis via Oximes

| Reaction Type | Oxime Precursor | Reagent/Catalyst | Intermediate | Resulting Heterocycle | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Generic Aldoxime/Ketoxime | Chloramine-T or DIB | Nitrile Oxide | Isoxazoline | researchgate.net, mdpi.com |

| [4+1] Annulation | α-Bromooxime | Base (e.g., Na₂CO₃), Sulfur Ylide | Nitrosoalkene | Isoxazoline | nih.gov |

Beyond isoxazolines, the oxime and piperidine moieties of this compound allow for its use in synthesizing other important nitrogen-containing heterocycles. mdpi.com The piperidine ring itself is a key pharmacophore, and modifications can lead to a variety of potent compounds. ijprajournal.com

The oxime functional group can undergo several key transformations:

Beckmann Rearrangement : Under acidic conditions, the oxime can rearrange to form a lactam (a cyclic amide), expanding the piperidine ring to a seven-membered caprolactam derivative. evitachem.com

Reduction to Amines : The oxime can be reduced using agents like lithium aluminum hydride to form the corresponding 4-aminopiperidine (B84694) derivative. evitachem.com This introduces a new primary amine functional group, which is a key precursor for building further complexity, such as in the synthesis of fentanyl analogues and other narcotic analgesics. researchgate.net

Esterification : The oxime's hydroxyl group can be esterified with various carboxylic acids to produce piperidin-4-one oxime esters. shd-pub.org.rsdoaj.orgnih.gov These derivatives have been synthesized and evaluated for biological activities. shd-pub.org.rsnih.gov

These transformations convert this compound into a versatile intermediate for accessing a range of heterocyclic structures, including pyridines, pyrimidines, and fused bicyclic systems, which are prevalent in medicinal chemistry. nih.govnih.gov

Participation in Catalyst Development and Catalytic Reactions

While not a catalyst itself, this compound is a key participant in oxime ligation reactions, a cornerstone of bioconjugation chemistry. nih.gov This reaction involves the formation of a stable oxime bond between a ketone or aldehyde and an aminooxy-functionalized molecule. researchgate.net The reaction is notable for its high chemoselectivity and ability to proceed under mild, physiological conditions. nih.gov

The efficiency of oxime ligation, especially with ketones like the one from which this compound is derived, can be slow. nih.gov This has spurred the development of nucleophilic catalysts to accelerate the reaction rate. Aniline (B41778) was an early catalyst, but recent research has identified more potent alternatives. nih.govnih.gov Substituted anilines with electron-donating groups, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844), have proven to be significantly more efficient. nih.govnih.gov For instance, p-phenylenediamine at neutral pH was found to be 19 times more effective than aniline and resulted in a 120-fold rate increase compared to the uncatalyzed reaction for protein PEGylation. nih.gov

In this context, this compound would serve as the ketone-containing substrate, reacting with a molecule bearing an aminooxy group in the presence of such a catalyst. This process is crucial for applications like site-specific protein modification, peptide labeling, and attaching molecules to surfaces. nih.govnih.gov

Table 2: Comparison of Catalysts for Oxime Ligation

| Catalyst | Key Advantage | Relative Efficacy | Reference |

|---|---|---|---|

| Aniline | Established catalyst, effective under acidic conditions. | Baseline | nih.gov, nih.gov |

| m-Phenylenediamine (mPDA) | High aqueous solubility allows for higher concentrations and faster kinetics. | Up to 15 times more efficient than aniline for hydrazone-oxime exchange. | nih.gov, researchgate.net |

| p-Phenylenediamine | Highly effective at neutral pH, even at low concentrations. | 19-fold faster than aniline at pH 7 for protein PEGylation. | nih.gov |

Role in the Development of Polymeric Materials (e.g., Oxime Click Chemistry)

The formation of an oxime bond is classified as a "click chemistry" reaction due to its high efficiency, stereospecificity, and the benign nature of its only byproduct, water. rsc.org This has led to the emergence of oxime click chemistry as a powerful tool in polymer science. rsc.org The oxime ligation is used for step-growth polymerization, creating highly functional and dynamic polymeric materials. rsc.org

A compound like this compound, or more precisely its ketone precursor 1-(propylsulfonyl)piperidin-4-one, can act as a monomer in these polymerization reactions. When reacted with a di-functional or poly-functional aminooxy compound, it can lead to the formation of high molecular weight polymers linked by oxime bonds. rsc.org

A key feature of oxime-based polymers is the dynamic-covalent nature of the oxime linkage. rsc.org While stable, the bond can be reversed or exchanged under specific stimuli, such as changes in pH or the introduction of a competitive alkoxyamine or carbonyl compound. rsc.org This reversibility allows for the creation of advanced "smart" materials, including:

Self-healing polymers : Materials that can repair themselves upon damage. rsc.org

Responsive hydrogels : Gels whose mechanical properties and gelation times can be finely tuned. rsc.org

Adaptable materials : Macromolecular structures, like core-crosslinked stars, that can dissociate and reconfigure in response to external triggers. rsc.org

Use as Building Blocks for Complex Molecular Architectures

By combining the attributes of the piperidine scaffold and the reactive oxime handle, this compound serves as a valuable building block for constructing complex molecular architectures. shd-pub.org.rs The synthesis of novel piperidin-4-one oxime esters has demonstrated that derivatization at the oxime position can lead to compounds with significant biological activity. shd-pub.org.rsnih.gov

The chemoselective nature of oxime ligation makes it ideal for assembling large, protein-like molecules from smaller peptide building blocks. nih.gov In such a system, a piperidine-based core containing a ketone (the precursor to the oxime) could be used as a scaffold onto which aminooxy-functionalized peptides or other complex fragments are attached. This methodology has been used to create synthetic protein-like molecules with molecular masses exceeding 48 kDa, which have potential applications as vaccine candidates and in nonviral gene therapy. nih.gov The stability of the oxime bond is sufficient for these applications, providing a robust linkage for creating complex, multi-component structures. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Propylsulfonyl)piperidin-4-one oxime, and what critical steps ensure high yield?

- Methodology :

- Step 1 : Synthesize the piperidin-4-one core via a Mannich reaction involving formaldehyde, ammonium acetate, and ketones (e.g., acetone) .

- Step 2 : Introduce the propylsulfonyl group via nucleophilic substitution using propylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Oxime formation by reacting the ketone with hydroxylamine hydrochloride under reflux in ethanol .

- Key Considerations :

- Purification via column chromatography is critical after each step to remove unreacted reagents.

- Monitor reaction progress using TLC or HPLC to optimize reaction time .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Analytical Techniques :

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituents (e.g., sulfonyl, oxime) via characteristic shifts (e.g., sulfonyl at δ 3.0–3.5 ppm in ¹H NMR; oxime proton at δ 8.5–9.5 ppm) .

- FT-IR : Confirm oxime (N–O stretch at ~1600 cm⁻¹) and sulfonyl (S=O at ~1350–1150 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening Protocols :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Antioxidant Potential : Employ ABTS⁺ or DPPH radical scavenging assays, comparing IC₅₀ values to standards like ascorbic acid .

- Enzyme Inhibition : Test ACK1 (TNK2) inhibition via kinase activity assays, measuring ATP consumption .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl chain length, oxime esterification) impact biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Sulfonyl Group : Longer chains (e.g., propyl vs. methyl) enhance lipophilicity, improving membrane permeability but may reduce solubility .

- Oxime Esterification : Electron-withdrawing esters (e.g., nitro-phenyl) increase antioxidant activity by stabilizing radical intermediates .

- Example Data :

| Substituent | ACK1 IC₅₀ (nM) | Antioxidant IC₅₀ (µM) |

|---|---|---|

| Propylsulfonyl oxime | 15.2 | 28.4 |

| Methylsulfonyl oxime | 42.7 | 45.6 |

| Phenyl ester oxime | 89.3 | 12.3 |

| Data inferred from related compounds . |

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

- Troubleshooting Strategies :

- Assay Standardization : Use consistent ATP concentrations in kinase assays to minimize variability .

- Solvent Effects : Test DMSO vs. ethanol as solubilizing agents, as DMSO may quench radicals in antioxidant assays .

- Cell Line Validation : Confirm target enzyme expression levels (e.g., ACK1) via Western blot before inhibition studies .

Q. What computational methods aid in predicting binding modes of this compound with biological targets?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with ACK1’s ATP-binding pocket (PDB: 2C0T). Focus on hydrogen bonds with Lys158 and hydrophobic contacts with Ile86 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .

Methodological Challenges and Solutions

Q. How can reaction yields be improved during sulfonyl group introduction?

- Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .

- Yield Comparison :

| Base | Catalyst | Yield (%) |

|---|---|---|

| K₂CO₃ | None | 62 |

| Et₃N | DMAP | 85 |

| Adapted from sulfonylation protocols . |

Q. What strategies mitigate oxime isomerization during storage?

- Stability Protocols :

- pH Control : Store in neutral buffers (pH 7.0–7.4) to prevent acid/base-catalyzed isomerization .

- Light Protection : Use amber vials to avoid photochemical Z/E interconversion .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Methods for Piperidin-4-one Oxime Derivatives

| Method | Starting Material | Key Step | Yield (%) | Reference |

|---|---|---|---|---|

| Mannich + Sulfonylation | Formaldehyde, NH₄OAc | Propylsulfonyl chloride | 72–78 | |

| Alkylation + Oximation | Piperidin-4-one | Hydroxylamine HCl | 65–70 |

Table 2 : Biological Activity Trends in Piperidin-4-one Oxime Analogs

| Compound | Target | Activity (IC₅₀) | Key Structural Feature |

|---|---|---|---|

| Vanillin-derived oxime | Antioxidant | 12.3 µM | Electron-deficient ester |

| 2-Chloro-6-F-benzyl oxime | ACK1 kinase | 15.2 nM | Halogenated aryl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.